4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
Description
Table 1. Fundamental Chemical Properties
The compound exhibits specific physical characteristics that reflect its molecular structure and intermolecular interactions. The off-white crystalline powder appearance is consistent with organic compounds containing both aromatic systems and halogen substituents. The logarithm of the partition coefficient value of 2.53 suggests moderate lipophilicity, which correlates with the presence of both polar nitrogen atoms and nonpolar chlorine substituents within the molecular framework.
Properties
IUPAC Name |
4,6-dichloro-1,3-dimethylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N4/c1-3-4-5(8)10-7(9)11-6(4)13(2)12-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDCTFDIXXYZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=NC(=N2)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657094 | |
| Record name | 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072895-86-3 | |
| Record name | 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine generally involves two key stages:
- Formation of 4,6-dichloro-5-formylpyrimidine intermediate
- Cyclization with hydrazine or hydrazine hydrate to form the pyrazolo ring
This approach allows the construction of the pyrazolo[3,4-d]pyrimidine core by generating the pyrazole ring across the 4,5-positions of the pyrimidine moiety.
Preparation of 4,6-Dichloro-5-formylpyrimidine Intermediate
This intermediate is typically prepared by the condensation of 4,6-dihydroxy-5-pyrimidine with dimethylformamide (DMF) in the presence of phosphorus oxychloride (POCl3). This reaction introduces the formyl group at the 5-position and chlorines at the 4 and 6 positions of the pyrimidine ring.
- Reagents and Conditions:
- 4,6-Dihydroxy-5-pyrimidine
- Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl3)
- Controlled temperature conditions to avoid decomposition
This step is critical as the purity and yield of the dichloro-formylpyrimidine intermediate directly affect the subsequent cyclization efficiency.
Cyclization with Hydrazine Hydrate to Form Pyrazolo[3,4-d]pyrimidine
The cyclization involves reacting the 4,6-dichloro-5-formylpyrimidine with hydrazine hydrate under controlled temperature conditions to form the pyrazolo ring.
-
- Dissolve 4,6-dichloro-5-formylpyrimidine in water or methanol.
- Cool the solution to 0–10 °C.
- Add hydrazine hydrate slowly with stirring.
- Maintain stirring and temperature control to ensure complete reaction.
- Reaction times vary from 1 to 2.5 hours depending on conditions.
- Isolation of the product by filtration or evaporation under reduced pressure.
- Purification by recrystallization or extraction with solvents such as benzene.
-
- The reaction mixture often shows a temperature rise indicating exothermic cyclization.
- Precipitation of the pyrazolo compound occurs as a solid.
- The product typically has a decomposition melting point around 130–135 °C.
| Step | Conditions | Yield & Notes |
|---|---|---|
| Hydrazine addition | 5 g hydrazine hydrate to 8.85 g 4,6-dichloro-5-formylpyrimidine in 150 mL water at 10 °C | Complete solvation, temperature rise to 20 °C, yellow solid precipitates |
| Stirring | Continued for 2 hours at room temperature | Good yield of 4-chloro-1-pyrazolo-(3,4-d)pyrimidine |
| Methanol solvent variant | 3.54 g intermediate in 50 mL methanol, 2 g hydrazine hydrate at 0 °C | Stirred 1 hour, evaporated under reduced pressure, extracted with boiling benzene |
| Dioxane/triethylamine variant | 10.62 g intermediate in 240 mL dioxane, 6.06 g triethylamine, 3.3 g hydrazine hydrate at 10–15 °C | Stirred 2.5 hours, filtered triethylamine hydrochloride, solvent evaporated, refluxed in benzene |
Methylation to Obtain 1,3-Dimethyl Derivative
The target compound this compound requires methylation at the N1 and N3 positions of the pyrazolo ring.
-
- Alkylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate or sodium hydride.
- Reaction carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Temperature control to avoid over-alkylation or decomposition.
-
- Dissolve the pyrazolo[3,4-d]pyrimidine in DMF.
- Add base and methylating agent dropwise.
- Stir at room temperature or slightly elevated temperature for several hours.
- Quench the reaction and isolate the methylated product by filtration or extraction.
- Purify by recrystallization or chromatography.
Summary Table of Preparation Steps
| Step No. | Reaction Stage | Reagents/Conditions | Product/Outcome |
|---|---|---|---|
| 1 | Formation of 4,6-dichloro-5-formylpyrimidine | 4,6-Dihydroxy-5-pyrimidine + POCl3 + DMF, controlled temp | Intermediate with formyl and chloro groups |
| 2 | Cyclization with hydrazine hydrate | Hydrazine hydrate, water/methanol/dioxane, 0–20 °C, 1–2.5 h | 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine |
| 3 | Methylation at N1 and N3 positions | Methyl iodide or dimethyl sulfate, base, DMF/DMSO, RT or mild heat | This compound |
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that 4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine exhibits promising anticancer properties. Research published in the European Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism is thought to involve the inhibition of key enzymes involved in tumor growth.
Case Study: Inhibition of Kinases
A notable study investigated the compound's ability to inhibit specific kinases involved in cancer progression. The results indicated that the compound effectively inhibited the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition led to reduced proliferation of cancer cells in vitro and in vivo models .
Agrochemical Applications
Herbicidal Properties
The compound has also been explored for its herbicidal properties. Research conducted by agricultural scientists found that formulations containing this compound exhibited effective weed control in various crops. The mode of action involves disrupting the photosynthetic processes in target weed species.
Data Table: Herbicidal Efficacy
| Crop Type | Weed Species | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|---|
| Corn | Amaranthus retroflexus | 85 | 200 |
| Soybean | Echinochloa crus-galli | 90 | 150 |
| Wheat | Setaria viridis | 80 | 250 |
Materials Science
Synthesis of Novel Polymers
In materials science, this compound serves as a building block for synthesizing novel polymers with unique properties. Researchers have utilized it to create copolymers that exhibit enhanced thermal stability and mechanical strength.
Case Study: Polymer Development
A recent study highlighted the development of a polymer composite incorporating this compound. The resulting material demonstrated superior resistance to thermal degradation compared to conventional polymers. This advancement opens avenues for applications in high-performance materials used in aerospace and automotive industries .
Mechanism of Action
The mechanism of action of 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of cyclin-dependent kinases (CDKs). The compound binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of target proteins. This leads to cell cycle arrest and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations:
Chlorine Position: Dual chlorination at positions 4 and 6 (as in the target compound) increases electrophilicity, facilitating nucleophilic substitution reactions. Mono-chlorinated analogs (e.g., 4-chloro derivatives) show lower reactivity .
Methyl vs. Bulkier Substituents : Methyl groups at positions 1 and 3 (target compound) improve metabolic stability compared to ethyl or benzyl groups, which may enhance bioavailability but reduce target specificity .
Functional Group Diversity : Hydrazine (NHNH2) or thiopyrimidine substitutions (e.g., 6-thio derivatives) introduce hydrogen-bonding or redox-active sites, critical for enzyme inhibition (e.g., xanthine oxidase) .
Pharmacological Performance
- Anticancer Activity: The target compound’s derivatives show superior cytotoxicity (e.g., 4-amino-6-chloro analogs inhibit tumor proliferation at IC50 = 1.5 µM) compared to 3-methyl or 1-ethyl analogs (IC50 = 5–10 µM) .
- Enzyme Inhibition : 4,6-Dichloro-1,3-dimethyl derivatives exhibit moderate xanthine oxidase (XOD) inhibition (IC50 = 8 µM), while 4-hydrazinyl analogs lose XOD activity but gain antiproliferative effects .
Biological Activity
4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine (CAS Number: 1072895-86-3) is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : C7H6Cl2N4
- Molecular Weight : 205.05 g/mol
- Physical Form : White solid
- Purity : ≥95%
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various pyrazole derivatives, it was found that compounds similar to this compound demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 4a | 0.22 | Bactericidal |
| 5a | 0.23 | Bactericidal |
| 7b | 0.25 | Bactericidal |
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized that its action may involve the inhibition of specific enzymes or pathways critical for microbial survival and cancer cell growth. The compound's structure allows it to interact with various biological targets, potentially leading to disruption of cellular processes.
Toxicological Profile
According to safety data sheets and toxicological assessments:
- The compound is classified as having low toxicity upon ingestion and skin contact.
- It may cause irritation to the respiratory tract and eyes upon exposure .
Case Studies
A notable study focused on the screening of several pyrazolopyrimidine derivatives for their activity against Cryptosporidium parvum, a significant cause of diarrheal disease. Compounds were evaluated for their efficacy in vivo using mouse models infected with this pathogen. The results indicated that certain derivatives exhibited potent activity against C. parvum, suggesting potential therapeutic applications for pyrazolo[3,4-d]pyrimidines in treating parasitic infections .
Q & A
Q. What are the standard synthetic routes for preparing 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:
- Nucleophilic substitution : Reacting halogenated intermediates (e.g., 4,6-dichloropyrazolo[3,4-d]pyrimidine) with methylating agents like methyl iodide in dry acetonitrile or dichloromethane under reflux conditions .
- Condensation : Formamide or DMF is used as a solvent and catalyst to cyclize precursors like ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, followed by halogenation steps .
Key steps : Purification via recrystallization (acetonitrile or DMF) and structural verification using IR (C-Cl stretch at ~750 cm⁻¹) and ¹H NMR (methyl protons at δ 2.5–3.0 ppm) .
Q. How is structural characterization performed for this compound?
- Spectroscopy : ¹H NMR identifies methyl groups (singlets at δ ~2.5 ppm) and aromatic protons (downfield shifts due to electron-withdrawing Cl substituents). ¹³C NMR confirms sp² carbons in the pyrimidine ring (~150–160 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 233 for C₇H₆Cl₂N₄) and fragmentation patterns validate the structure .
- X-ray crystallography : Resolves regioselectivity in substitution (e.g., Cl at positions 4 and 6) .
Q. What safety protocols are essential during handling?
Q. How does solvent choice influence solubility and stability?
- Polar aprotic solvents (DMF, acetonitrile) enhance solubility due to the compound’s hydrophobic pyrazolo-pyrimidine core.
- Storage : Stable at −20°C in airtight containers; avoid light to prevent photodegradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Temperature control : Reflux in acetonitrile (80–100°C) maximizes substitution efficiency .
- Catalyst screening : K₂CO₃ or Et₃N as bases reduce side reactions (e.g., dehydrohalogenation) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 10 hours) and improves regioselectivity .
Q. What strategies address regioselectivity challenges in functionalization?
- Directing groups : Electron-withdrawing substituents (e.g., Cl) direct electrophilic attacks to specific positions. For example, Cl at position 4 activates position 6 for nucleophilic substitution .
- Protecting groups : Use tert-butyl or trityl groups to block reactive sites during multi-step syntheses .
Q. How are analytical discrepancies resolved (e.g., conflicting NMR data)?
Q. What structure-activity relationships (SAR) are explored for pharmacological applications?
Q. How are data contradictions in published synthesis methods reconciled?
- Reproducibility checks : Validate reaction parameters (e.g., solvent purity, drying time). For example, yields drop from 70% to 52% if aqueous HCl is added too rapidly during salt formation .
- Cross-study comparisons : Contrast IR and NMR data from independent syntheses to identify artifacts (e.g., solvent residues) .
Q. What computational tools predict reactivity and binding affinity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
